molecular formula C17H19NO4S B2699812 3-[(4-Butylphenyl)sulfamoyl]benzoic acid CAS No. 377769-55-6

3-[(4-Butylphenyl)sulfamoyl]benzoic acid

Cat. No.: B2699812
CAS No.: 377769-55-6
M. Wt: 333.4
InChI Key: VCKYVPWUFMIGPP-UHFFFAOYSA-N
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Description

3-[(4-Butylphenyl)sulfamoyl]benzoic acid is a chemical compound that belongs to the class of benzoic acids It is characterized by the presence of a butylphenyl group attached to a sulfamoyl moiety, which is further connected to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Butylphenyl)sulfamoyl]benzoic acid typically involves the reaction of 4-butylphenylamine with benzenesulfonyl chloride to form the corresponding sulfonamide. This intermediate is then subjected to a Friedel-Crafts acylation reaction with phthalic anhydride to yield the final product. The reaction conditions often include the use of a Lewis acid catalyst such as aluminum chloride and an inert solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Butylphenyl)sulfamoyl]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like bromine or nitric acid are employed under controlled conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions include sulfonic acids, amines, and various substituted benzoic acid derivatives, depending on the specific reaction and conditions used.

Scientific Research Applications

3-[(4-Butylphenyl)sulfamoyl]benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including enzyme inhibition.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of inflammatory diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 3-[(4-Butylphenyl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes. For example, it has been shown to inhibit cytosolic phospholipase A2α, an enzyme involved in the inflammatory response. The compound binds to the active site of the enzyme, preventing the release of arachidonic acid and subsequent production of pro-inflammatory mediators.

Comparison with Similar Compounds

Similar Compounds

    4-Sulfamoylbenzoic acid: Similar structure but lacks the butylphenyl group.

    N-Substituted 4-sulfamoylbenzoic acid derivatives: These compounds have different substituents on the sulfonamide nitrogen.

Uniqueness

3-[(4-Butylphenyl)sulfamoyl]benzoic acid is unique due to the presence of the butylphenyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its ability to interact with specific molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

3-[(4-butylphenyl)sulfamoyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4S/c1-2-3-5-13-8-10-15(11-9-13)18-23(21,22)16-7-4-6-14(12-16)17(19)20/h4,6-12,18H,2-3,5H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCKYVPWUFMIGPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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